5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine
Description
5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine is a heterocyclic organic compound featuring a partially hydrogenated quinoxaline backbone. The quinoxaline core consists of a six-membered aromatic ring with two adjacent nitrogen atoms. In this derivative, the ring is saturated at positions 1–4 (tetrahydro form), with a methyl group at position 5 and a primary amine (-NH₂) at position 6. The molecular formula is C₉H₁₃N₃, with a calculated molecular weight of 163.22 g/mol. This structure confers unique physicochemical properties, such as moderate polarity due to the amine group and enhanced stability from the tetrahydro configuration.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroquinoxalin-6-amine |
InChI |
InChI=1S/C9H13N3/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3,11-12H,4-5,10H2,1H3 |
InChI Key |
WIFGOXIWLLJCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NCCN2)N |
Origin of Product |
United States |
Preparation Methods
Table 1. Synthesis Parameters and Yields for Quinoxalinone Intermediates
| Substrate | Amino Acid | Catalyst (CuCl) | Yield (%) |
|---|---|---|---|
| 2-Bromo-4-methylaniline | Glycine methyl ester | 5 mol% | 85 |
| 2-Bromo-5-methylaniline | Alanine | 10 mol% | 78 |
This method’s regioselectivity arises from the ortho-bromo substituent directing cyclization, while the methyl group at position 5 sterically hinders alternative reaction pathways. Post-coupling reduction with LiAlH₄ proceeds with >90% conversion, though yields diminish slightly due to competing side reactions at elevated temperatures.
Functionalization of Preformed Tetrahydroquinoxalines
Amination at position 6 can also be achieved through late-stage functionalization of preassembled tetrahydroquinoxaline scaffolds. For instance, nitration of 5-methyl-1,2,3,4-tetrahydroquinoxaline using fuming nitric acid at 0°C introduces a nitro group at position 6, which is then reduced to the amine via catalytic hydrogenation (H₂, 10% Pd/C, ethanol). This two-step sequence affords the target compound in 65% overall yield, with the nitro intermediate characterized by distinct NMR shifts (δ 8.21 ppm, aromatic H).
Alternative strategies employ Buchwald-Hartwig amination, where a palladium catalyst (e.g., Pd₂(dba)₃) couples aryl halides with ammonia equivalents. However, this method is less favored due to competing dehydrogenation of the tetrahydroquinoxaline ring under basic conditions.
Comparative Analysis of Synthetic Routes
Each method presents trade-offs between scalability, regioselectivity, and functional group tolerance (Table 2). The copper-catalyzed coupling route offers high regiocontrol but requires multi-step purification. Direct reduction of quinoxalinones is more straightforward but demands stringent anhydrous conditions. Late-stage amination provides flexibility but risks ring oxidation.
Table 2. Efficiency and Challenges of Key Methods
| Method | Yield (%) | Key Challenge |
|---|---|---|
| LiAlH₄ Reduction | 68–72 | Over-reduction byproducts |
| Cu-Catalyzed Coupling | 75–85 | Catalyst loading optimization |
| Late-Stage Nitration/Reduction | 65 | Nitration regioselectivity |
Mechanistic Insights and Reaction Optimization
The reduction of quinoxalinones proceeds via a two-electron transfer mechanism, where LiAlH₄ first coordinates to the carbonyl oxygen, facilitating hydride attack. Computational studies suggest that the methyl group at position 5 stabilizes the transition state through hyperconjugation, lowering the activation energy by ~12 kJ/mol. In contrast, copper-catalyzed couplings involve single-electron transfer (SET) processes, with DMEDA acting as a ligand to modulate copper’s oxidation state and prevent nanoparticle aggregation.
Reaction optimization trials reveal that increasing DMEDA loading beyond 40 mol% diminishes yields due to ligand overcrowding, while temperatures above 110°C promote decarboxylation. For nitration, maintaining subzero temperatures suppresses polysubstitution, achieving >90% mono-nitration selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have different biological and chemical properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of tetrahydroquinoxaline derivatives, including 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine, as anticancer agents. For instance, compounds related to this structure have been evaluated for their ability to inhibit tubulin polymerization and disrupt the mitotic spindle formation in cancer cells. One study reported that a derivative exhibited strong inhibitory activity against the HT-29 colorectal cancer cell line, suggesting its utility as a microtubule-targeting agent .
Neuroprotective Properties
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Research indicates that derivatives of tetrahydroquinoxaline can facilitate glutamate release and modulate NMDA receptor activity, which is crucial in conditions like epilepsy and Alzheimer’s disease . The neuroprotective mechanisms may involve the inhibition of oxidative stress and modulation of neurotransmitter systems.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents at specific positions on the quinoxaline ring can significantly influence potency and selectivity against biological targets. For example:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Neuroprotective effects against toxins |
| 6-Bromoquinoxaline | Bromo substituent at position 6 | Potential antimicrobial properties |
| 4-Benzyl-1,3-dihydroquinoxalin-2-one | Benzyl group at position 4 | Antidepressant activity |
Synthetic Approaches
The synthesis of this compound can be achieved through various methods that emphasize efficiency and yield. Common synthetic strategies include:
- Cyclization Reactions : Utilizing precursors such as substituted phenyl amines and diketones to form the tetrahydroquinoxaline core.
- Functional Group Modifications : Post-synthetic modifications allow for the introduction of diverse functional groups that can enhance solubility and bioavailability.
These synthetic routes are crucial for producing analogs with improved pharmacological profiles .
Future Research Directions
Continued exploration of this compound may lead to novel therapeutic agents targeting various diseases. Future research should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profiles of this compound in animal models.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Formulation Development : Investigating suitable delivery methods to enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine, we analyze its structural and functional analogs from the provided evidence:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Core Structure and Nitrogen Content: The target compound’s tetrahydroquinoxaline backbone contains two nitrogen atoms in the aromatic ring, enhancing hydrogen-bonding capacity compared to tetrahydroquinoline (one nitrogen) in . This difference may influence receptor binding selectivity in biological systems . The pyridine-based compound in features a monocyclic pyridine core with a bulky benzodioxin substituent, resulting in significantly higher molecular weight (391.46 vs. 163.22 g/mol). This could reduce bioavailability due to poorer membrane permeability .
The dimethylamino and methoxy groups in ’s compound introduce steric hindrance and electron-donating effects, which might enhance interaction with hydrophobic enzyme pockets but reduce metabolic stability .
Pharmacological Potential: Tetrahydroquinoxalines are often explored for central nervous system (CNS) targeting due to structural similarity to neurotransmitters like serotonin. In contrast, tetrahydroquinolines () are historically associated with antimalarial or anticancer applications .
Biological Activity
5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula: C8H10N2
Molecular Weight: 150.18 g/mol
IUPAC Name: this compound
Canonical SMILES: C1CC2=C(C1=CN=C(N2)N)C(=C)C=C2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as a colchicine binding site inhibitor , impacting microtubule dynamics and cell cycle progression. This mechanism is particularly relevant in cancer therapies where disruption of microtubule function can lead to cancer cell death.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound and its derivatives:
- Inhibition of Cell Proliferation: The compound has shown moderate to strong inhibitory effects on various cancer cell lines, including HT-29 (colorectal cancer) and MCF-7 (breast cancer) cells. In vitro assays revealed that certain derivatives exhibit enhanced potency compared to the parent compound .
- Mechanism of Action: The compound disrupts microtubule polymerization and arrests the cell cycle at the G2/M phase without inducing apoptosis. This suggests a unique pathway for its anticancer effects .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects:
- Broad-Spectrum Activity: Preliminary studies indicate that the compound exhibits antimicrobial activity against a range of bacteria and fungi. The specific mechanisms are still under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized various tetrahydroquinoxaline derivatives and evaluated their antiproliferative activities. Among these compounds, one derivative (referred to as I-7) demonstrated superior activity against HT-29 cells with an IC50 value significantly lower than that of standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| I-7 | HT-29 | 5.0 | Microtubule disruption |
| Parent | HT-29 | 15.0 | Microtubule disruption |
This study highlights the potential for structural modifications to enhance the therapeutic efficacy of tetrahydroquinoxaline derivatives.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this compound against pathogenic strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Basic Question: What are the common synthetic routes for 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclization of substituted benzaldehyde derivatives with malonic acid or its analogs. For example, benzaldehydes can react with malonic acid derivatives under controlled temperatures (e.g., 80–120°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Catalysts such as Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) are used to enhance reaction efficiency. Yield optimization often requires iterative adjustments of solvent polarity, temperature, and catalyst loading.
Key Parameters for Optimization:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures accelerate cyclization but may degrade sensitive intermediates. |
| Solvent | DMSO, DMF | Polar aprotic solvents stabilize intermediates; DMSO improves solubility of aromatic precursors. |
| Catalyst | 0.5–2 mol% | Excess catalyst may lead to side reactions (e.g., over-alkylation). |
Advanced Question: How can factorial design be applied to optimize the synthesis of this compound?
Answer:
Factorial design allows systematic exploration of multiple variables (e.g., temperature, solvent ratio, catalyst concentration) to identify interactions affecting yield and purity. A 2³ factorial design could test:
- Factors: Temperature (Levels: 80°C vs. 120°C), solvent (DMSO vs. DMF), catalyst loading (1 mol% vs. 2 mol%).
- Response Variables: Yield (%), purity (HPLC area%).
Statistical analysis (ANOVA) reveals significant factors and interactions. For instance, high temperature with DMSO may synergistically improve cyclization efficiency, while excess catalyst at 120°C could degrade intermediates .
Basic Question: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR: Distinct peaks for aromatic protons (δ 6.5–7.5 ppm) and aliphatic methyl groups (δ 1.2–1.5 ppm). The tetrahydroquinoxaline ring shows characteristic splitting patterns due to J-coupling .
- IR Spectroscopy: N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm amine and heterocyclic functionalities.
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ matches the theoretical mass (C₉H₁₃N₃: 163.111 g/mol).
Advanced Question: How can researchers resolve contradictions in biological activity data for this compound analogs?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Structural variations: Substituent position (e.g., 3-Cl vs. 6-NH₂ in quinoxaline analogs) alters target binding .
- Assay conditions: Differences in cell lines, incubation times, or solvent carriers (DMSO vs. saline) affect compound solubility and bioavailability .
Mitigation Strategy: - Standardize assays using WHO-recommended cell lines and solvent controls.
- Perform dose-response curves (IC₅₀/EC₅₀) to quantify potency variations.
Basic Question: What structural analogs of this compound have been studied for pharmacological activity?
Answer:
Advanced Question: How can computational methods predict the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking: Software like AutoDock Vina models interactions with receptor sites (e.g., kinase domains). The methyl group at N1 may hinder binding due to steric effects, while the amine at C6 forms hydrogen bonds .
- QSAR Models: Quantitative structure-activity relationships correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-donating groups (e.g., -NH₂) enhance antimicrobial potency .
Basic Question: What safety precautions are recommended for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Storage: In airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
Advanced Question: How can in vivo toxicity studies be designed for this compound derivatives?
Answer:
- Acute Toxicity (OECD 423): Administer escalating doses (10–1000 mg/kg) to rodents; monitor for 14 days.
- Subchronic Studies (28-day): Assess organ toxicity (liver/kidney histopathology) and hematological parameters.
- Metabolite Profiling: LC-MS identifies reactive intermediates (e.g., N-oxides) that may cause hepatotoxicity .
Advanced Question: What methodologies are used for process scale-up of this compound synthesis?
Answer:
- Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization).
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real-time .
- Quality-by-Design (QbD): Define critical quality attributes (CQAs) like particle size and impurity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
